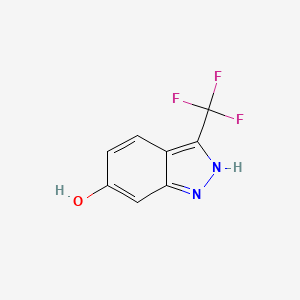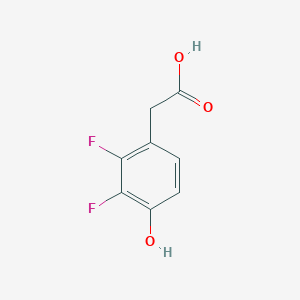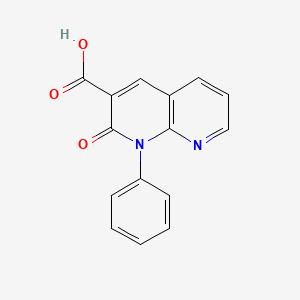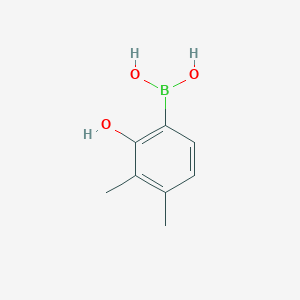
tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring substituted with diphenylphosphanyl groups and a tert-butyl ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The preparation begins with the formation of the pyrrolidine ring, followed by the introduction of diphenylphosphanyl groups and the tert-butyl ester. Common synthetic routes include:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Diphenylphosphanyl Groups: This step often involves the use of diphenylphosphine and suitable catalysts to attach the phosphanyl groups to the pyrrolidine ring.
Esterification: The final step involves the esterification of the pyrrolidine derivative with tert-butyl chloroformate under basic conditions.
Analyse Chemischer Reaktionen
tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The phosphanyl groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The ester and phosphanyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents) are commonly used in these reactions.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis due to its ability to stabilize metal complexes.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and metal ions. The diphenylphosphanyl groups can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. The tert-butyl ester group provides steric hindrance, affecting the compound’s overall reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(diphenylphosphanyl)pyrrolidine-1-carboxylate: Lacks the additional diphenylphosphanyl group, resulting in different reactivity and applications.
Diphenylphosphanyl-substituted pyrrolidines: These compounds have varying numbers and positions of diphenylphosphanyl groups, leading to differences in their chemical behavior and uses.
tert-Butyl esters of other heterocycles: These compounds share the tert-butyl ester group but differ in the heterocyclic core, affecting their properties and applications.
Eigenschaften
Molekularformel |
C34H37NO2P2 |
|---|---|
Molekulargewicht |
553.6 g/mol |
IUPAC-Name |
tert-butyl 4-diphenylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C34H37NO2P2/c1-34(2,3)37-33(36)35-25-32(39(30-20-12-6-13-21-30)31-22-14-7-15-23-31)24-27(35)26-38(28-16-8-4-9-17-28)29-18-10-5-11-19-29/h4-23,27,32H,24-26H2,1-3H3 |
InChI-Schlüssel |
BFMKBYZEJOQYIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Nitrobenzo[b]thiophen-3-amine](/img/structure/B8799107.png)
![2-Amino-5-methylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B8799119.png)



![tert-butyl N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamate](/img/structure/B8799138.png)



![2-Chlorobenzo[d]thiazole-6-carboxamide](/img/structure/B8799167.png)



